molecular formula C25H23BrN2O2 B12461131 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide

Cat. No.: B12461131
M. Wt: 463.4 g/mol
InChI Key: QEZKUPQZZNNYHM-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and a bromobenzyl group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Methylation: The methyl group at the 2-position can be introduced using a methylating agent such as methyl iodide.

    Acetamide Formation: The acetamide moiety can be formed by reacting the indole derivative with bromoacetyl bromide.

    Attachment of the Bromobenzyl Group: The final step involves the reaction of the intermediate with 3-bromobenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(benzyloxy)-1H-indol-3-yl]ethylacetamide
  • 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]methylacetamide
  • 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-bromobenzyl)acetamide

Uniqueness

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct biological activities and chemical reactivity. The presence of the benzyloxy group, methyl group, and bromobenzyl group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H23BrN2O2

Molecular Weight

463.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetamide

InChI

InChI=1S/C25H23BrN2O2/c1-17-22(14-25(29)27-15-19-8-5-9-20(26)12-19)23-13-21(10-11-24(23)28-17)30-16-18-6-3-2-4-7-18/h2-13,28H,14-16H2,1H3,(H,27,29)

InChI Key

QEZKUPQZZNNYHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NCC4=CC(=CC=C4)Br

Origin of Product

United States

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